molecular formula C8H12Cl2 B2868421 7,7-Dichloro-1-methylbicyclo[4.1.0]heptane CAS No. 2415-76-1

7,7-Dichloro-1-methylbicyclo[4.1.0]heptane

Cat. No. B2868421
CAS RN: 2415-76-1
M. Wt: 179.08
InChI Key: UCEAUNOCSWJITA-UHFFFAOYSA-N
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Description

7,7-Dichloro-1-methylbicyclo[4.1.0]heptane, also known as DCMH, is a bicyclic compound that has gained attention in the scientific community due to its unique structure and potential applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Antimicrobial Activity

  • Spatial Structure and Antimicrobial Activity : A study synthesized a cyclopropane derivative of limonene, closely related to 7,7-Dichloro-1-methylbicyclo[4.1.0]heptane, and explored its antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The compound's structure was determined using NMR and X-ray crystallographic methods (Sadyrbekov et al., 2018).

Chemical Structure Analysis

  • Crystal Structure Analysis : Research on similar bicyclo[4.1.0]heptane derivatives involved detailed crystal structure analysis, providing insights into the molecular conformations and intermolecular interactions of these compounds (Brewer, Ferguson, & Znotins, 2000).

Halogenation Reactions and Mechanisms

  • Halogenation Reactions Study : A study focused on the reactions of 1-methylsulfonyl- and 1-phenylsulfonyltricyclo[4.1.0]heptanes with various halogens, yielding products through stereoselective syn addition. This research aids in understanding the regio- and stereoselectivity of halogenation reactions (Vasin et al., 2012).

Synthesis of Long Acenes

  • Tetraene Precursor for Acene Synthesis : Research on the preparation of a tetraene compound, closely related to this compound, illustrated its use as a precursor for synthesizing a variety of acenes, demonstrating its utility in organic synthesis (Levet et al., 2020).

Dihalocarbene Insertion Reactions

  • Dihalocarbene Insertion into C-H Bonds : A study investigated the insertion reactions of dichloro- and dibromocarbene into C-H bonds adjacent to cyclopropane rings in compounds like bicyclo[4.1.0]heptane. This research contributes to the understanding of regio- and stereoselectivities in such reactions (Brinker et al., 2007).

properties

IUPAC Name

7,7-dichloro-1-methylbicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2/c1-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEAUNOCSWJITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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